molecular formula C7H6N4 B039918 2-(1H-imidazol-2-yl)pyrazine CAS No. 119165-68-3

2-(1H-imidazol-2-yl)pyrazine

Cat. No.: B039918
CAS No.: 119165-68-3
M. Wt: 146.15 g/mol
InChI Key: KBXRNBDAFWDLKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-imidazol-2-yl)pyrazine is a heterocyclic compound that features both an imidazole and a pyrazine ring

Mechanism of Action

Target of Action

Compounds containing the imidazole moiety have been reported to show a broad range of biological activities . For instance, some imidazole derivatives have been found to inhibit COX-1 and COX-2, key enzymes involved in inflammation . Another study suggests that certain imidazole derivatives may interact with the Positive Transaction Elongation Factor b (p-TEFB), which plays a crucial role in RNA transcription .

Mode of Action

Imidazole derivatives are known for their diverse chemical and biological properties . They can interact with their targets in various ways, leading to changes in cellular processes. For example, some imidazole derivatives have been found to inhibit the activity of COX-1 and COX-2 enzymes, thereby reducing inflammation .

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways might be affected . For instance, the inhibition of COX-1 and COX-2 enzymes can affect the arachidonic acid pathway, leading to reduced production of pro-inflammatory prostaglandins .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Based on the known activities of imidazole derivatives, it can be inferred that this compound may have potential anti-inflammatory effects due to the inhibition of cox-1 and cox-2 enzymes

Action Environment

For instance, the solubility of imidazole in water and other polar solvents suggests that the compound’s activity might be influenced by the polarity of its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyrazine with glyoxal and ammonia, which leads to the formation of the imidazole ring fused to the pyrazine ring. This reaction is usually carried out under acidic conditions to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyrazine rings.

Scientific Research Applications

2-(1H-imidazol-2-yl)pyrazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential pharmacophore in drug design and development.

    Industry: The compound is used in the development of materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-2-yl)pyridine
  • 2-(1H-imidazol-2-yl)benzene
  • 2-(1H-imidazol-2-yl)thiazole

Uniqueness

2-(1H-imidazol-2-yl)pyrazine is unique due to the presence of both imidazole and pyrazine rings, which confer distinct electronic and steric properties. This dual-ring structure can enhance its reactivity and binding affinity in various chemical and biological contexts, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-(1H-imidazol-2-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-9-6(5-8-1)7-10-3-4-11-7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXRNBDAFWDLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00606460
Record name 2-(1H-Imidazol-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119165-68-3
Record name 2-(1H-Imidazol-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,2-Diethoxyethanamine (3 g, 2.25 mmol) was dissolved in dry methanol (20 mL). To this was added sodium methoxide (1.22 g, 22.5 mmol, as a 25% solution in methanol). After stirring for 25 minutes at room temperature, pyrazine-2-carbonitrile (2.37 g, 22.5 mmol) and acetic acid (1.35 g, 22.5 mmol) were added and the subsequent solution was stirred at 50° C. for 1 hour. MeOH (40 mL) and 6N HCl (12 mL) were added and the reaction was stirred at reflux overnight. The reaction mixture was cooled to room temperature and partitioned between 1:1 Et2O and water (60 mL) and the layers were separated. The aqueous layer was basified to pH 9/10 and extracted with 10% MeOH in DCM. The combined organic extracts were dried (MgSO4), filtered and concentrated to give the desired compound (1.49 g yellow solid). 1H NMR (400 MHz, MeOH-d4) δ ppm: 7.67 (s, 1 H), 7.09 (d, J=1.8 Hz, 1 H), 6.99 (d, J=2.5 Hz, 1 H), 5.72 (s, 2 H)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.37 g
Type
reactant
Reaction Step Four
Quantity
1.35 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
12 mL
Type
reactant
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-imidazol-2-yl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-(1H-imidazol-2-yl)pyrazine
Reactant of Route 3
Reactant of Route 3
2-(1H-imidazol-2-yl)pyrazine
Reactant of Route 4
2-(1H-imidazol-2-yl)pyrazine
Reactant of Route 5
2-(1H-imidazol-2-yl)pyrazine
Reactant of Route 6
2-(1H-imidazol-2-yl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.